molecular formula C12H26O7S2 B14730805 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol CAS No. 5329-53-3

8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol

Cat. No.: B14730805
CAS No.: 5329-53-3
M. Wt: 346.5 g/mol
InChI Key: ZSEWRIVLPSASIS-UHFFFAOYSA-N
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Description

8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and ethylsulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol typically involves multi-step organic reactions. The initial step often includes the formation of the octane backbone, followed by the introduction of hydroxyl groups and ethylsulfanyl substituents. Common reagents used in these reactions include alcohols, thiols, and strong acids or bases to facilitate the addition of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols or alkanes.

    Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or alkanes.

Scientific Research Applications

8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the ethylsulfanyl groups may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8,8-Bis-methylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
  • 8,8-Bis-propylsulfanyl-octane-1,2,3,4,5,6,7-heptaol
  • 8,8-Bis-butylsulfanyl-octane-1,2,3,4,5,6,7-heptaol

Uniqueness

8,8-Bis-ethylsulfanyl-octane-1,2,3,4,5,6,7-heptaol is unique due to its specific ethylsulfanyl substituents, which confer distinct chemical and physical properties compared to its analogs

Properties

CAS No.

5329-53-3

Molecular Formula

C12H26O7S2

Molecular Weight

346.5 g/mol

IUPAC Name

8,8-bis(ethylsulfanyl)octane-1,2,3,4,5,6,7-heptol

InChI

InChI=1S/C12H26O7S2/c1-3-20-12(21-4-2)11(19)10(18)9(17)8(16)7(15)6(14)5-13/h6-19H,3-5H2,1-2H3

InChI Key

ZSEWRIVLPSASIS-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(C(C(C(C(C(CO)O)O)O)O)O)O)SCC

Origin of Product

United States

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